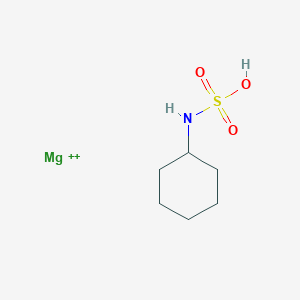

Cyclamate magnesium dihydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

7757-85-9 |

|---|---|

Molecular Formula |

C6H13MgNO3S+2 |

Molecular Weight |

203.55 g/mol |

IUPAC Name |

magnesium;cyclohexylsulfamic acid |

InChI |

InChI=1S/C6H13NO3S.Mg/c8-11(9,10)7-6-4-2-1-3-5-6;/h6-7H,1-5H2,(H,8,9,10);/q;+2 |

InChI Key |

CFTUWMFDKZOCIO-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)NS(=O)(=O)O.[Mg+2] |

Origin of Product |

United States |

Synthetic Methodologies and Preparative Strategies for Cyclamate Magnesium Dihydrate

Elucidation of Diverse Synthetic Pathways to Magnesium Cyclamate Formation

The synthesis of magnesium cyclamate fundamentally involves the neutralization of cyclamic acid with a magnesium base or the displacement reaction with a magnesium salt. Several pathways can be postulated based on common salt formation reactions.

A primary and straightforward method is the acid-base neutralization reaction between cyclamic acid and a magnesium base, such as magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), or magnesium carbonate (MgCO₃). The general reaction scheme is as follows:

2C₆H₁₁NHSO₃H + Mg(OH)₂ → Mg(C₆H₁₁NHSO₃)₂ + 2H₂O

This reaction is typically carried out in an aqueous medium. The choice of the magnesium precursor can influence the reaction kinetics and the purity of the final product. For instance, magnesium hydroxide is a common and effective neutralizing agent.

Another viable pathway is the reaction of a soluble magnesium salt, such as magnesium sulfate (B86663) (MgSO₄) or magnesium chloride (MgCl₂), with a soluble cyclamate salt, like sodium cyclamate or calcium cyclamate. This metathesis reaction relies on the precipitation of a less soluble salt to drive the reaction to completion. For example:

MgSO₄ + Ca(C₆H₁₁NHSO₃)₂ → Mg(C₆H₁₁NHSO₃)₂ + CaSO₄(s)

In this case, the precipitation of calcium sulfate would leave magnesium cyclamate in the solution, from which it can be crystallized.

Controlled Crystallization Techniques from Aqueous and Non-Aqueous Media

The isolation of cyclamate magnesium dihydrate in a pure, crystalline form is a critical step in its preparation. Controlled crystallization from solution is the most common method to achieve this.

Aqueous Media: Crystallization from water is a common technique for hydrated salts. This typically involves preparing a saturated or supersaturated solution of magnesium cyclamate at an elevated temperature and then allowing it to cool slowly. The rate of cooling is a crucial parameter; slow cooling generally promotes the growth of larger, more well-defined crystals, while rapid cooling can lead to the formation of smaller, less ordered crystals. The final pH of the solution can also impact the stability and crystal habit of the product.

Non-Aqueous and Mixed-Solvent Media: The choice of solvent can significantly influence the hydration state of the crystallized salt. For instance, crystallization of magnesium chlorate (B79027) from water yields a hexahydrate, whereas crystallization from ethanol (B145695) produces the dihydrate. researchgate.netbgcryst.com A similar principle could be applied to obtain this compound specifically. Using solvents in which magnesium cyclamate has lower solubility, such as ethanol or isopropanol, or using a mixed aqueous-organic solvent system, can induce precipitation and potentially favor the formation of the dihydrate over other hydrated forms. The addition of a non-solvent to an aqueous solution of magnesium cyclamate is another technique to induce crystallization.

Role of Precursors and Stoichiometry in Product Purity and Yield

The purity and yield of this compound are directly influenced by the quality of the starting materials and the precise control of their molar ratios.

Precursor Selection: The choice of the magnesium precursor is important. While magnesium oxide is a cost-effective option, its low solubility and reactivity can lead to incomplete reactions. To overcome this, highly reactive, freshly prepared magnesium hydroxide or the use of a catalyst or solubilizing agent might be necessary. In the synthesis of other organic magnesium salts like magnesium maltol, a slight excess of magnesium oxide was required to drive the reaction to completion and prevent the precipitation of the unreacted organic acid upon cooling. nih.gov

Stoichiometric Control: A precise 2:1 molar ratio of cyclamic acid to a divalent magnesium source is theoretically required for the complete formation of magnesium cyclamate. Deviations from this stoichiometry can result in an impure product containing unreacted starting materials or undesired by-products. For example, using an excess of cyclamic acid would require an additional purification step to remove it. Conversely, an excess of a magnesium precursor like magnesium carbonate could lead to its presence in the final product.

The following table illustrates the theoretical quantities of reactants required for the synthesis of one mole of anhydrous magnesium cyclamate (Mg(C₆H₁₁NHSO₃)₂).

| Reactant | Molar Mass ( g/mol ) | Moles Required | Mass Required (g) |

| Cyclamic Acid (C₆H₁₁NHSO₃H) | 179.24 | 2 | 358.48 |

| Magnesium Hydroxide (Mg(OH)₂) | 58.32 | 1 | 58.32 |

| Magnesium Oxide (MgO) | 40.30 | 1 | 40.30 |

| Magnesium Carbonate (MgCO₃) | 84.31 | 1 | 84.31 |

This table presents a simplified, interactive model of the stoichiometric relationships in the synthesis of magnesium cyclamate. The values are based on theoretical calculations for the anhydrous form.

Emerging Mechanochemical and Solvent-Free Synthesis Approaches

In recent years, mechanochemistry has emerged as a green and efficient alternative to traditional solvent-based synthesis methods. This technique involves the use of mechanical force, typically through ball milling, to induce chemical reactions in the solid state, often with little to no solvent.

While the specific application of mechanochemistry to the synthesis of this compound has not been reported, its successful use in the preparation of other magnesium compounds, such as Grignard reagents and magnesium-substituted hydroxyapatite, suggests its potential feasibility. A possible mechanochemical approach would involve milling cyclamic acid directly with a magnesium precursor like magnesium oxide or magnesium hydroxide. This solvent-free or minimal-solvent approach could offer several advantages, including reduced reaction times, higher yields, and a more environmentally friendly process by minimizing solvent waste.

Principles of Crystal Growth and Nucleation in Magnesium Cyclamate Synthesis

The formation of crystalline this compound from a solution is governed by the fundamental principles of nucleation and crystal growth.

Nucleation: This is the initial step where small, stable clusters of molecules (nuclei) form in a supersaturated solution. The rate of nucleation is highly dependent on the level of supersaturation. Higher supersaturation levels generally lead to a higher nucleation rate, resulting in a larger number of smaller crystals. The presence of impurities or even the magnesium ions themselves can influence the nucleation process, sometimes inhibiting it and requiring a higher degree of supersaturation for crystallization to commence. ucm.esscispace.com

Crystal Growth: Once stable nuclei have formed, they grow by the successive addition of molecules from the solution onto their surfaces. The rate of crystal growth is influenced by factors such as temperature, supersaturation, and the presence of any growth inhibitors. The final morphology, or shape, of the crystals is determined by the relative growth rates of the different crystal faces.

| Stage | Description | Key Influencing Factors |

| Supersaturation | A state where the concentration of the solute in the solution is higher than its equilibrium solubility. This is the driving force for crystallization. | Temperature, solvent composition, concentration of reactants. |

| Nucleation | The formation of the first stable, sub-microscopic crystalline entities (nuclei). | Level of supersaturation, presence of impurities, agitation. |

| Crystal Growth | The increase in the size of the nuclei through the deposition of more solute molecules. | Supersaturation, temperature, diffusion rate of solute, presence of additives. |

| Final Crystal Form | The resulting size distribution and morphology of the crystalline product. | Relative rates of nucleation and growth, cooling profile, solvent. |

This interactive table outlines the key stages and influencing factors in the crystallization of magnesium cyclamate dihydrate.

Optimization of Reaction Parameters for Reproducible Synthesis and Desired Morphology

To ensure a reproducible synthesis of this compound with desired characteristics, such as high purity, uniform particle size, and specific morphology, several reaction parameters must be carefully optimized.

Temperature: The reaction temperature can affect the rate of reaction and the solubility of the reactants and products. For crystallization, the temperature profile during cooling is critical in determining the final crystal size distribution.

pH: Maintaining an appropriate pH is crucial, especially in aqueous synthesis. The pH can influence the stability of the cyclamate ion and the solubility of the magnesium precursor. A final pH adjustment before crystallization may be necessary to ensure the stability of the product.

Concentration: The initial concentration of the reactants will determine the final concentration of magnesium cyclamate in the solution, which in turn affects the level of supersaturation and the subsequent crystallization process.

Agitation: The degree of mixing or agitation can influence the rate of the reaction by improving mass transfer between reactants. During crystallization, agitation can affect the nucleation rate and prevent the agglomeration of crystals.

Solvent System: As discussed earlier, the choice of solvent (aqueous, non-aqueous, or mixed) is a powerful tool for controlling the hydration state and morphology of the final crystalline product.

A systematic approach, such as a design of experiments (DoE), could be employed to study the effects of these parameters and their interactions to identify the optimal conditions for the synthesis of this compound with the desired properties.

Advanced Structural Elucidation and Solid State Characterization of Cyclamate Magnesium Dihydrate

Comprehensive Spectroscopic Investigations for Molecular Structure and Bonding Dynamics

Mass Spectrometry (MS) for Structural Confirmation and Complex Stoichiometry Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of compounds by analyzing the mass-to-charge ratio (m/z) of ions and their fragments. For an ionic complex like cyclamate magnesium dihydrate, MS can be employed to confirm the identity of the organic anion and investigate the stoichiometry of the complex.

While ESI-MS is ideal for the organic component, quantifying the magnesium cation and confirming the 2:1 stoichiometry of cyclamate to magnesium often requires a separate analysis using techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which is highly sensitive for elemental analysis. nih.gov By determining the concentration of magnesium and cyclamate in a pure sample, the stoichiometry can be definitively confirmed. In some gas chromatography-mass spectrometry (GC-MS) methods, cyclamate is derivatized, for example, by reaction with nitrous acid to form cyclohexene (B86901) or with other reagents to form volatile derivatives, before analysis. nih.govwiley.comacs.org The fragmentation pattern of these derivatives can then be used for identification and quantification. researchgate.netresearchgate.net

Table 1: Expected Mass Spectrometry Data for the Cyclamate Anion This table is based on typical fragmentation patterns observed for the cyclamate anion in mass spectrometry studies.

| m/z (Da) | Proposed Ion/Fragment | Technique Reference |

|---|---|---|

| 178.03 | [C₆H₁₂NSO₃]⁻ (Cyclamate Anion) | UPLC-MS/MS researchgate.net |

| 98 | [C₆H₁₂N]⁺ (Cyclohexylaminyl fragment) | GC-MS of derivative nih.gov |

| 82 | [C₆H₁₀]⁺ (Cyclohexene fragment) | GC-MS of derivative nih.gov |

| 79.84 | [SO₃]⁻ or related fragment | UPLC-MS/MS researchgate.net |

| 55 | [C₄H₇]⁺ (Alicyclic fragment) | GC-MS of derivative nih.gov |

UV-Visible Spectroscopy for Electronic Transitions and Solution-Phase Analysis

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a substance, providing information about electronic transitions. The cyclamate anion itself lacks significant chromophores—conjugated pi systems or other structures that absorb light in the 200-800 nm range. nih.gov Consequently, direct UV-Vis spectrophotometry is not a suitable method for the primary identification or quantification of the cyclamate component in solution.

However, UV-Vis spectroscopy is a common and effective method for quantifying the magnesium ion concentration in solution-phase analysis. This is achieved indirectly by forming a colored complex between the magnesium ions and a specific chromogenic reagent (a color-forming agent). The absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) for the complex. According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the magnesium complex, allowing for accurate quantification. muni.cz Common reagents for this purpose include Calmagite, which forms a purple complex with magnesium, and Eriochrome Black T, which forms a red complex. sszp.eumt.com

Table 2: UV-Visible Spectrophotometric Methods for Magnesium Determination This table presents examples of chromogenic agents used for the indirect analysis of magnesium in aqueous solutions.

| Chromogenic Agent | Resulting Complex Color | Wavelength of Max. Absorbance (λmax) | Reference |

|---|---|---|---|

| Phthalein Purple | Violet | 565 nm | mt.com |

| Calmagite | Purple | 520 nm | mt.com |

| Eriochrome Black T | Red | 530-560 nm | sszp.eu |

| Xylidyl Blue | Colored Complex | Not Specified | muni.cz |

Thermal Analysis Techniques for Understanding Solid-State Transformations and Decomposition

Thermal analysis techniques are essential for characterizing the solid-state properties of hydrated salts like this compound. They provide information on thermal stability, dehydration, phase transitions, and decomposition pathways.

Thermogravimetric Analysis (TGA): Dehydration and Thermal Decomposition Pathways

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. For this compound, the TGA thermogram is expected to show distinct mass loss steps corresponding to dehydration followed by decomposition.

The first mass loss event corresponds to the removal of the two molecules of water of hydration. Based on the analysis of other hydrated magnesium salts and sodium cyclamate dihydrate, this dehydration is expected to occur in one or more steps at temperatures generally below 150 °C. researchgate.netnih.govlabwrench.com The theoretical mass loss for the dihydrate (formula weight: 416.8 g/mol ) losing two water molecules (36.04 g/mol ) is approximately 8.65%.

Following dehydration, the anhydrous magnesium cyclamate salt remains stable until the onset of thermal decomposition at a higher temperature, likely above 200 °C. researchgate.net This second major mass loss event involves the breakdown of the cyclamate anions, ultimately leaving a residue of magnesium oxide (MgO) at very high temperatures. researchgate.net

Table 3: Predicted TGA Profile for this compound This profile is predicted based on the compound's stoichiometry and thermal data from analogous hydrated magnesium salts and cyclamates.

| Process | Approximate Temperature Range (°C) | Theoretical Mass Loss (%) | Resulting Product |

|---|---|---|---|

| Dehydration | ~50 - 150 °C | 8.65% | Anhydrous Magnesium Cyclamate |

| Decomposition | > 200 °C | Variable (complex decomposition) | Intermediates, then MgO at high temp. |

Differential Scanning Calorimetry (DSC): Phase Transitions and Associated Enthalpy Changes

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. It detects thermal events such as melting, crystallization, and solid-state transitions. The DSC thermogram for this compound would be expected to show thermal events that correlate with the mass losses observed in TGA.

A broad endothermic peak is anticipated in the range of 50-150 °C, corresponding to the energy absorbed to drive off the two water molecules of hydration. researchgate.netresearchgate.net The temperature and shape of this peak can provide insight into the nature of the water binding. For instance, studies on sodium cyclamate dihydrate show an endothermic signal around 154 °C associated with dehydration and subsequent decomposition. nih.gov

At higher temperatures, one or more endothermic or exothermic peaks would indicate the decomposition of the anhydrous salt. The thermal decomposition of other magnesium salts, such as magnesium citrate (B86180) and acetate (B1210297), shows complex DSC profiles in their decomposition regions, often involving multiple overlapping events. researchgate.netresearchgate.net

Table 4: Predicted DSC Events for this compound This profile is predicted based on expected thermal transitions for a hydrated organic magnesium salt.

| Thermal Event | Approximate Peak Temperature (°C) | Associated Process | Correlating TGA Step |

|---|---|---|---|

| Endotherm | ~100 - 150 °C | Vaporization of hydration water | Dehydration |

| Endotherm(s)/Exotherm(s) | > 200 °C | Decomposition of cyclamate anion | Decomposition |

Evolved Gas Analysis (EGA) for Identification of Gaseous Decomposition Products

Evolved Gas Analysis (EGA) is a technique used to identify the chemical nature of gases and vapors released from a sample during heating. It is typically achieved by coupling the gas outlet of a TGA instrument to a mass spectrometer (TGA-MS) or a Fourier-Transform Infrared Spectrometer (TGA-FTIR).

For this compound, EGA would provide definitive identification of the products evolved during the mass loss steps observed in TGA.

Dehydration: During the first mass loss step, the primary evolved species would be water (H₂O). In TGA-MS, this would be identified by a signal at m/z 18. In TGA-FTIR, the characteristic rotational-vibrational spectrum of water vapor would be observed. labwrench.com

Decomposition: The thermal decomposition of the cyclamate anion is more complex. The evolved gas stream would likely contain a mixture of sulfur oxides (e.g., SO₂, m/z 64), nitrogen oxides (NOx), and various hydrocarbon fragments from the breakdown of the cyclohexane (B81311) ring. Some studies on sodium cyclamate decomposition suggest a dimerization reaction to form N,N'-dicyclohexylsulfamide, which could also decompose at higher temperatures. nih.gov TGA-MS would be critical in identifying these various gaseous fragments by their unique mass-to-charge ratios.

Table 5: Potential Evolved Gases from Thermal Decomposition Identified by TGA-MS This table lists potential gaseous products from the complete decomposition of this compound and their corresponding mass-to-charge (m/z) ratios for mass spectrometry detection.

| Decomposition Stage | Potential Evolved Gas | Formula | Key m/z Ion |

|---|---|---|---|

| Dehydration | Water | H₂O | 18 |

| Decomposition | Sulfur Dioxide | SO₂ | 64, 48 |

| Nitrogen Monoxide | NO | 30 | |

| Nitrogen Dioxide | NO₂ | 46 | |

| Cyclohexene | C₆H₁₀ | 82 |

Theoretical and Computational Chemistry Approaches to Cyclamate Magnesium Dihydrate Systems

Quantum Chemical Calculations of Electronic Structure and Bonding Characteristics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule or crystal. These methods solve the Schrödinger equation (or its relativistic equivalent) to determine the electronic structure, from which numerous other properties can be derived.

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying metal complexes due to its balance of accuracy and computational cost. rsc.org For the cyclamate magnesium dihydrate system, DFT would be employed to determine its most stable three-dimensional structure (molecular geometry). This involves optimizing the positions of all atoms to find the minimum energy configuration.

Theoretical studies on the related cyclamate anion in aqueous solution using the B3LYP/6-31G* method have provided insights into its structure. researchgate.net For the full magnesium dihydrate complex, DFT calculations would reveal crucial parameters such as the bond lengths between the magnesium ion and the cyclamate and water ligands, as well as the bond angles that define the coordination geometry. The stability of the complex can be assessed by calculating its total electronic energy and comparing it to the energies of its constituent parts (magnesium ion, two cyclamate anions, and two water molecules).

Key parameters that can be derived from DFT calculations include the distribution of electron density, which helps in understanding the nature of the chemical bonds. Natural Bond Orbital (NBO) analysis, for instance, can quantify the charge transfer between the magnesium ion and the ligands, indicating the degree of covalent versus ionic character in the Mg-O and Mg-N bonds. nih.gov The table below shows conceptual data that could be generated from such a DFT study.

Table 1: Hypothetical DFT-Calculated Geometric and Electronic Parameters for this compound (Note: This data is illustrative of the outputs from a DFT calculation and is not from a specific study on this exact compound.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Mg-O (Cyclamate) Bond Length | The distance between the magnesium ion and the oxygen atom of the sulfamate (B1201201) group. | 2.05 Å |

| Mg-O (Water) Bond Length | The distance between the magnesium ion and the oxygen atom of a water ligand. | 2.10 Å |

| O-Mg-O Bond Angle | The angle formed by two coordinating oxygen atoms and the central magnesium ion. | 89.5° |

| NBO Charge on Mg | The calculated partial charge on the magnesium ion, indicating electron donation from ligands. | +1.75 e |

| Binding Energy | The energy released upon formation of the complex from its isolated components. | -1250 kJ/mol |

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory can provide highly accurate predictions for various properties, including spectroscopic parameters. arxiv.org

For this compound, ab initio calculations could be used to predict its vibrational (infrared and Raman) spectra. nih.gov By calculating the second derivatives of the energy with respect to the atomic positions, one can determine the frequencies and intensities of the vibrational modes. Comparing these predicted spectra with experimental results serves as a rigorous test of the calculated geometry and electronic structure. For instance, studies on the cyclamate anion have successfully assigned its vibrational spectra using scaled quantum mechanics force field (SQMFF) methodology based on DFT calculations. researchgate.net

Furthermore, ab initio methods can predict Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C, ¹⁴N, ²⁵Mg), the chemical shifts can be predicted, aiding in the interpretation of experimental NMR data and confirming the coordination environment of the magnesium ion.

Molecular Dynamics Simulations for Crystal Lattice Dynamics and Intermolecular Interactions

While quantum mechanics is ideal for studying the electronic properties of a single molecule or a small cluster, Molecular Dynamics (MD) simulations are better suited for exploring the behavior of larger systems, such as a crystal lattice or a solvated complex, over time. MD simulations model the atoms as classical particles moving according to a force field, which is a set of parameters describing the potential energy of the system as a function of atomic positions.

For this compound, MD simulations could be used to study the dynamics of its crystal lattice. This would involve constructing a simulation box containing multiple unit cells of the crystal structure. The simulation would track the motions of all atoms over time, providing insights into:

Lattice Vibrations (Phonons): The collective motions of atoms in the crystal.

Thermal Stability: How the crystal structure behaves as temperature increases.

Intermolecular Interactions: The nature and strength of non-covalent interactions, such as hydrogen bonds, that hold the crystal together. Studies of other cyclamate salts have highlighted the importance of hydrogen bonding in forming their crystal structures. researchgate.net

MD simulations have also been used to study the interaction of the cyclamate anion with biological targets, such as the sweet taste receptor, revealing details about binding modes and allosteric effects. researchgate.netnih.gov

Computational Modeling of Hydration and Solvation Phenomena in Magnesium Cyclamate Complexes

The behavior of this compound in an aqueous environment is critical to its properties. Computational models can be used to study the phenomena of hydration and solvation. This is particularly important for magnesium ions, which are known to have high de-solvation energies. elsevierpure.com

These simulations typically use a hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) approach or a fully classical MD simulation with a well-parameterized force field.

In a QM/MM simulation , the core of the complex (the Mg²⁺ ion and its immediate cyclamate and water ligands) is treated with quantum mechanics, while the surrounding bulk water is treated with a classical force field. This allows for an accurate description of the electronic changes during ligand exchange or other reactions in solution.

In a classical MD simulation , the entire system is treated with a force field. This approach can handle much larger systems and longer timescales, making it suitable for calculating properties like the free energy of solvation.

Studies on the solvation of the Mg²⁺ ion show that it strongly coordinates with solvent molecules, and the energy required to remove these molecules is significant. nih.govnih.gov For the magnesium cyclamate complex, simulations could determine the structure of the hydration shells around the complex and the energetics of water molecule exchange with the bulk solvent. Research on cyclamic acid has used self-consistent reaction field (SCRF) models like the IEFPCM to simulate solvent effects and calculate solvation energies. researchgate.net

Table 2: Key Computational Outputs for Solvation Studies

| Computational Method | Key Output | Information Gained |

|---|---|---|

| MD with Explicit Solvent | Radial Distribution Function (RDF) | Provides the probability of finding solvent molecules at a certain distance from the complex, defining hydration shells. |

| Thermodynamic Integration / FEP | Free Energy of Solvation | Quantifies the thermodynamic stability of the complex in solution. |

| QM/MM Simulations | Reaction Energy Profile | Describes the energy changes during ligand exchange or dissociation in solution. |

Prediction of Coordination Motifs and Energetics of Complex Formation

Computational chemistry can predict the likely coordination motifs for a metal-ligand complex and the strength of these interactions. A complex ion is formed from a Lewis acid-base interaction between a central metal ion and surrounding ligands. libretexts.org Small, highly charged metal ions like Mg²⁺ have a strong tendency to form such complexes.

For this compound, computational methods can explore different possible coordination numbers and geometries for the magnesium ion. For example, the Mg²⁺ could be coordinated by oxygen atoms from the sulfamate groups of the cyclamate anions and the two water molecules, forming an octahedral or a tetrahedral complex.

By calculating the formation energy for each potential structure, researchers can predict the most stable coordination motif. Energy decomposition analysis (EDA) can further break down the interaction energy into its constituent parts:

Electrostatic interaction: The attraction between the positive magnesium ion and the negative charges on the ligands.

Pauli repulsion: The short-range repulsion between the electron clouds of the ion and ligands.

Orbital interaction (Covalent contribution): The energy gain from the mixing of metal and ligand orbitals.

Such analyses have been performed for various metal-ligand systems to understand the fundamental driving forces in the binding process. nih.gov For magnesium complexes, the interaction is expected to be predominantly ionic (electrostatic) due to the high positive charge of the Mg²⁺ ion. rsc.org

Coordination Chemistry of the Cyclamate Ligand with Magnesium

Chelation and Binding Modes of Cyclamate Anion to Divalent Metal Centers

Chelation is a process where a polydentate ligand—a ligand that can form two or more bonds to a single central metal ion—binds to the metal, forming a ring structure known as a chelate. mdpi.com This process typically results in a more stable complex compared to coordination with monodentate ligands, an observation known as the chelate effect. mdpi.com

The cyclamate anion (C₆H₁₁NHSO₃⁻) possesses multiple potential donor atoms: the deprotonated nitrogen atom and the three oxygen atoms of the sulfamate (B1201201) group. This allows for several possible binding modes to a metal center. It can act as a:

Monodentate ligand: Binding through a single atom, most commonly the imino nitrogen or one of the sulfonyl oxygen atoms. Coordination through the nitrogen is common for many first-row transition metals in saccharinate complexes, a related sulfonamide-containing ligand.

Bidentate ligand (Chelating): Binding through two donor atoms simultaneously, such as the nitrogen and a sulfonyl oxygen (N,O-chelation) or two sulfonyl oxygens (O,O-chelation). This would form a stable four-membered ring.

Bridging ligand: Connecting two different metal centers, which can lead to the formation of polynuclear complexes or coordination polymers.

While the cyclamate anion has the potential to be a chelating agent, its coordination behavior depends significantly on the specific metal ion, the stoichiometry of the reaction, and the presence of other competing ligands, such as water. For hard cations like Mg²⁺, coordination is typically dominated by electrostatic interactions with hard oxygen donors. mdpi.com

Detailed Analysis of the Coordination Environment of Magnesium in Cyclamate Magnesium Dihydrate

While a definitive single-crystal X-ray diffraction structure for this compound is not widely reported in the surveyed literature, its coordination environment can be confidently inferred from the well-established principles of magnesium coordination chemistry and analysis of analogous structures. bas.bgbgcryst.com Magnesium(II) is a divalent cation that almost invariably prefers a six-coordinate, octahedral geometry in its complexes. mdpi.combas.bg

In this compound, with the chemical formula [Mg(C₁₂H₂₄N₂O₆S₂)(H₂O)₂], the central magnesium ion is expected to be coordinated to two cyclamate anions and two water molecules. The most plausible structural arrangement is a discrete, neutral complex, diaquabis(N-cyclohexylsulfamato)magnesium(II) .

In this proposed structure:

The Mg²⁺ ion sits (B43327) at the center of an octahedron.

Two water molecules act as ligands (aqua ligands), occupying two of the coordination sites. This is consistent with structures of other magnesium dihydrate complexes, such as magnesium chlorate (B79027) dihydrate, where water molecules are directly bound to the metal center. bas.bgbgcryst.com

Two cyclamate anions coordinate to the magnesium ion. They most likely act as monodentate ligands , with each anion binding through one of the sulfonyl oxygen atoms. This satisfies the charge balance and completes the coordination sphere of the magnesium ion.

This coordination results in a distorted octahedral geometry around the magnesium center. The distortion arises from the differing steric bulk and electronic properties of the cyclamate and water ligands.

Table 1: Proposed Coordination Environment in this compound

| Property | Description |

| Central Metal Ion | Magnesium (Mg²⁺) |

| Coordination Number | 6 |

| Coordination Geometry | Distorted Octahedral |

| Ligands | 2 x Cyclamate (C₆H₁₁NHSO₃⁻), acting as monodentate O-donors2 x Water (H₂O), acting as aqua ligands |

| Overall Formula | [Mg(C₆H₁₁NHSO₃)₂(H₂O)₂] |

| Charge of Complex | Neutral |

Influence of Water Molecules on Magnesium Coordination Geometry and Stability

Water molecules play a fundamental and direct role in the structure of this compound. Rather than being present merely as water of crystallization in the crystal lattice, the two water molecules are integral components of the primary coordination sphere of the magnesium ion. bas.bg

The key influences of these coordinated water molecules are:

Completion of the Coordination Sphere: Mg²⁺ strongly favors a coordination number of six. bas.bg With two cyclamate ligands providing two coordination sites (in a monodentate fashion), the two water molecules are essential to satisfy the preferred hexacoordinate state of the magnesium ion.

Stabilization of the Complex: The donation of a lone pair of electrons from the water oxygen to the electropositive Mg²⁺ center forms a strong dative bond. This Mg-O bond is highly stabilizing. In many hydrated magnesium complexes, the coordination is achieved entirely or partially by water molecules. bas.bgbgcryst.com

Influence on Geometry: The presence of two aqua ligands alongside two larger cyclamate ligands leads to a distorted octahedral geometry.

Comparative Study of Cyclamate Coordination in Diverse Metal Complexes

The way the cyclamate anion coordinates with a central species varies depending on the nature of that species (e.g., alkali metal, transition metal, or organic cation).

Alkali Metal Cyclamates: In compounds like sodium cyclamate and potassium cyclamate, the interaction is primarily ionic. Crystal structure analyses show that these compounds are isostructural, with the cyclamate moieties linked through hydrogen bonds to form linear chains. iucr.org The alkali metal cations are situated between these chains, interacting with the sulfonyl oxygen atoms through electrostatic forces rather than forming distinct, directional coordinate bonds as seen with magnesium.

Chlorhexidine (B1668724) Cyclamate: A novel complex of cyclamate with the large organic cation chlorhexidine has been structurally characterized. researchgate.netacs.org In this case, the structure is not a metal complex but a salt held together by strong hydrogen bonds. The structure is identified as a 1:2 ratio of chlorhexidine to cyclamate, where the protonated amine groups of chlorhexidine form robust ionic hydrogen bonds with the sulfonate group of the cyclamate anions. researchgate.netacs.org This highlights the versatility of the cyclamate anion in forming stable crystalline solids through different types of intermolecular forces.

The coordination in this compound is thus distinct from these examples. It involves true coordinate covalent bonds between the Mg²⁺ ion and both the water and cyclamate ligands, resulting in a discrete neutral complex, which is different from the extended ionic structures of alkali cyclamates and the hydrogen-bonded network of chlorhexidine cyclamate.

Table 2: Comparison of Cyclamate Coordination in Different Compounds

| Compound | Central Species | Primary Interaction Type | Cyclamate Binding Mode | Resulting Structure |

| Magnesium Cyclamate Dihydrate | Mg²⁺ | Coordinate Covalent | Monodentate (proposed, via sulfonyl oxygen) | Discrete neutral complex [Mg(Cyc)₂(H₂O)₂] |

| Sodium Cyclamate | Na⁺ | Ionic | Ionic association with sulfonyl oxygens | Extended ionic lattice with hydrogen-bonded chains iucr.org |

| Chlorhexidine Cyclamate | Chlorhexidine (cation) | Hydrogen Bonding/Ionic | Ionic hydrogen bonding between cyclamate's sulfonate and chlorhexidine's amine groups | Hydrogen-bonded organic salt researchgate.netacs.org |

Crystallography and Crystal Engineering of Cyclamate Magnesium Systems

Polymorphism and Pseudopolymorphism in Cyclamate Magnesium Complexes

Polymorphism refers to the ability of a solid material to exist in more than one crystalline form, where each form has a different arrangement and/or conformation of the molecules in the crystal lattice. Pseudopolymorphism is a related phenomenon where different crystal forms are the result of the inclusion of solvent molecules (solvates) or water (hydrates) into the crystal structure.

The existence of magnesium cyclamate as a dihydrate (C₁₂H₂₄MgN₂O₆S₂·2H₂O) is a clear instance of pseudopolymorphism. nih.govfoodb.ca The water molecules play a significant role in stabilizing the crystal structure, likely through hydrogen bonding with the sulfamate (B1201201) group of the cyclamate anion and coordination to the magnesium cation. The presence of different hydrated forms, such as a potential anhydrous form or other hydrates, would represent further examples of pseudopolymorphism. The transition between these forms is typically influenced by factors such as temperature and relative humidity. For instance, heating of a hydrated crystal can lead to the loss of water molecules and the formation of a different crystalline (or amorphous) phase.

Analysis of Crystal Packing Motifs and Supramolecular Interactions (Hydrogen Bonding, Van der Waals Forces)

The crystal packing of magnesium cyclamate dihydrate is dictated by a network of supramolecular interactions, primarily hydrogen bonding and van der Waals forces. Although a detailed crystal structure of magnesium cyclamate dihydrate is not publicly available, insights into its supramolecular chemistry can be drawn from the known structures of other cyclamate salts and hydrated magnesium complexes.

In the crystal structures of other metal cyclamates, the cyclamate anions are often linked through N-H···O hydrogen bonds involving the amine and sulfonate groups, forming chains or sheets. It is highly probable that similar hydrogen bonding motifs exist in magnesium cyclamate dihydrate. The two water molecules are expected to be key players in the hydrogen-bonding network, acting as both donors and acceptors. They can form hydrogen bonds with the oxygen atoms of the sulfamate group and may also coordinate directly with the magnesium ion.

The coordination geometry around the magnesium ion is another critical aspect. In many hydrated magnesium salts, the magnesium ion is octahedrally coordinated, often by a combination of water molecules and oxygen atoms from the anionic ligands. For example, in the crystal structure of magnesium glycinate (B8599266) dihydrate, the magnesium ion is coordinated to water molecules. google.com A similar coordination environment can be anticipated for magnesium cyclamate dihydrate, where the Mg²⁺ ion is likely surrounded by water molecules and oxygen atoms from the sulfamate groups of the cyclamate anions.

Strategies for Controlling Crystal Habit and Morphology during Crystallization

The crystal habit, or the external morphology of a crystal, is determined by the relative growth rates of its different crystal faces. Controlling crystal habit is of significant industrial importance as it can affect key properties such as flowability, dissolution rate, and tabletability. The morphology of crystals is influenced by various factors during the crystallization process, including the solvent, temperature, supersaturation, and the presence of impurities or additives.

For magnesium cyclamate dihydrate, strategies to control its crystal habit would involve the systematic variation of these crystallization parameters.

Interactive Table: Factors Influencing Crystal Habit

| Crystallization Parameter | Effect on Crystal Habit |

| Solvent | The polarity and hydrogen bonding capability of the solvent can influence which crystal faces grow fastest. Crystallization from different solvents can lead to different crystal shapes. |

| Temperature | Temperature affects solubility and nucleation/growth kinetics. A change in temperature can alter the relative growth rates of different crystal faces. |

| Supersaturation | High supersaturation levels often lead to rapid, less controlled growth and potentially smaller, more dendritic crystals. Lower supersaturation allows for slower, more ordered growth, often resulting in larger, more well-defined crystals. |

| Additives/Impurities | Small molecules that are structurally similar to the solute can selectively adsorb to specific crystal faces, inhibiting their growth and thereby modifying the crystal habit. |

For example, the use of a solvent that strongly interacts with the polar sulfamate groups of the cyclamate anion might inhibit the growth of faces where these groups are exposed, leading to an elongation of the crystal in a different direction. Similarly, the addition of a tailor-made additive that mimics a part of the cyclamate molecule could be designed to block the growth of specific faces.

Design Principles for Co-crystals and Solid-State Salts of Magnesium Cyclamate

Crystal engineering principles can be applied to design new solid forms of magnesium cyclamate with tailored properties. This can be achieved through the formation of co-crystals or new solid-state salts.

A co-crystal is a multicomponent crystal in which the components are held together by non-covalent interactions, typically hydrogen bonding. The design of magnesium cyclamate co-crystals would involve selecting a co-former molecule that can form robust supramolecular synthons with the cyclamate anion or the hydrated magnesium complex. A supramolecular synthon is a structural unit within a crystal that is formed by intermolecular interactions. For instance, a co-former with a strong hydrogen bond donor group could interact with the sulfamate oxygen atoms of the cyclamate.

Solid-state salts can be formed by reacting magnesium cyclamate with another salt, potentially leading to a new crystalline phase with different properties. The selection of the counter-ion would be guided by principles of ionic packing and the potential for favorable intermolecular interactions.

The design process for both co-crystals and new salts often involves a combination of computational methods, such as crystal structure prediction, and experimental screening techniques. High-throughput screening methods, where small quantities of the target compound are crystallized with a library of potential co-formers or salts under various conditions, are commonly employed to discover new solid forms.

Interactive Table: Design Strategies for New Solid Forms

| Solid Form | Design Principle | Potential Co-formers/Counter-ions |

| Co-crystals | Formation of robust hydrogen-bonded synthons with the cyclamate anion or the hydrated magnesium complex. | Carboxylic acids, amides, or other molecules with strong hydrogen bond donor/acceptor groups. |

| Solid-State Salts | Combination with another salt to form a new crystalline lattice with potentially altered packing and properties. | Salts with cations or anions that can participate in favorable electrostatic and/or hydrogen bonding interactions. |

By systematically applying these crystal engineering strategies, it may be possible to discover new crystalline forms of magnesium cyclamate with improved physical and chemical properties.

Solution Chemistry and Speciation of Cyclamate Magnesium Dihydrate

Mechanisms of Dissolution and Solubility Behavior in Aqueous and Non-Aqueous Media

The dissolution of cyclamate magnesium dihydrate, an organic salt, in a solvent is a process governed by the interactions between the solute ions (Mg²⁺ and cyclamate, C₆H₁₁NHSO₃⁻) and the solvent molecules.

In aqueous media, the dissolution mechanism is driven by the strong affinity of the magnesium ion for water. mdpi.com When the crystalline solid is introduced to water, polar water molecules orient themselves around the ions on the crystal lattice surface. The partial negative charge on the oxygen atoms of water molecules interacts with the positively charged magnesium ions, while the partial positive charge on the hydrogen atoms interacts with the negatively charged sulfamate (B1201201) group of the cyclamate anion. This ion-dipole interaction weakens the ionic bonds holding the crystal lattice together.

Mg(C₆H₁₁NHSO₃)₂·2H₂O(s) + 4H₂O(l) → [Mg(H₂O)₆]²⁺(aq) + 2 C₆H₁₁NHSO₃⁻(aq)

The solubility of magnesium salts is heavily influenced by the nature of the anion. Organic salts of magnesium, such as magnesium cyclamate, generally exhibit higher water solubility compared to their inorganic counterparts like magnesium oxide. longdom.orgconsensus.app Studies on other cyclamate salts, such as sodium and calcium cyclamate, show they are freely soluble in water. It is expected that magnesium cyclamate dihydrate follows this trend, exhibiting high solubility in aqueous solutions.

In non-aqueous, non-polar media such as benzene (B151609) or chloroform, the solubility of this compound is expected to be negligible. This is because non-polar solvent molecules cannot effectively solvate the Mg²⁺ and cyclamate ions or overcome the strong ionic forces of the crystal lattice. For polar aprotic solvents, some limited solubility might be observed, but it would be significantly lower than in water.

| Solvent | Solvent Type | Expected Solubility of Magnesium Cyclamate Dihydrate | Reasoning |

|---|---|---|---|

| Water (H₂O) | Polar Protic | Freely Soluble | Strong ion-dipole interactions and high hydration enthalpy of Mg²⁺. |

| Ethanol (B145695) (C₂H₅OH) | Polar Protic | Slightly Soluble to Practically Insoluble | Lower polarity and dielectric constant compared to water reduces solvation efficiency. |

| Benzene (C₆H₆) | Non-Polar | Practically Insoluble | Non-polar solvent cannot solvate ions effectively. |

| Chloroform (CHCl₃) | Slightly Polar | Practically Insoluble | Insufficient polarity to overcome crystal lattice energy. |

| Diethyl Ether ((C₂H₅)₂O) | Slightly Polar | Practically Insoluble | Low polarity and inability to form strong interactions with ions. |

Investigation of Complexation Equilibria and Speciation in Solution

Once dissolved in water, this compound dissociates into the hexaaquomagnesium cation, [Mg(H₂O)₆]²⁺, and the cyclamate anion, C₆H₁₁NHSO₃⁻. These ions can exist freely in solution or interact to form a complex. The formation of a complex in solution is an equilibrium process, and the strength of this interaction is described by a stability constant (also known as a formation constant). wikipedia.org

The primary equilibrium in solution involves the substitution of one or more water molecules from the hydration shell of the magnesium ion by a cyclamate anion:

[Mg(H₂O)₆]²⁺ + C₆H₁₁NHSO₃⁻ ⇌ [Mg(H₂O)₅(C₆H₁₁NHSO₃)]⁺ + H₂O

This equilibrium is characterized by a stepwise stability constant, K₁. The value of K₁ indicates the relative proportion of complexed to uncomplexed magnesium at equilibrium. While specific stability constants for the magnesium-cyclamate complex are not widely reported in the literature, values for other magnesium complexes with singly charged ligands range from approximately 13 to 22 M⁻¹ for 3',5'-cyclic AMP. nih.gov

The interaction between the magnesium ion and the cyclamate ligand can be categorized into two main types:

Inner-Sphere Complex: The cyclamate anion directly displaces a water molecule and forms a coordinate bond with the Mg²⁺ ion, likely through one of the oxygen atoms of the sulfamate group (-SO₃⁻).

Outer-Sphere Complex (or Ion Pair): The fully hydrated [Mg(H₂O)₆]²⁺ cation and the cyclamate anion are associated through electrostatic forces, separated by one or more layers of water molecules. mdpi.com

Due to the high hydration energy of Mg²⁺, outer-sphere interactions are common in its coordination chemistry. mdpi.com The actual speciation in solution—the distribution of magnesium among its various possible forms ([Mg(H₂O)₆]²⁺, inner-sphere complex, outer-sphere complex)—depends on the stability constant, temperature, pressure, and the concentrations of the constituent ions.

Spectroscopic and Potentiometric Techniques for Solution-Phase Complex Characterization

The characterization of magnesium-cyclamate complexes in solution and the determination of their stability constants require specialized analytical techniques.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: This technique is effective for identifying the bonding between a metal ion and a ligand. consensus.app In the context of magnesium cyclamate, the formation of an inner-sphere complex would perturb the vibrational modes of the sulfamate group (S=O and S-O stretches) of the cyclamate anion. By comparing the IR spectrum of the magnesium cyclamate solution to that of a solution containing a non-complexing cyclamate salt (e.g., sodium cyclamate), one can observe shifts in peak frequencies, providing evidence of direct coordination.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can detect changes in the chemical environment of the cyclamate ligand upon complexation. sci-hub.se The protons and carbons on the cyclohexyl ring closest to the sulfamate group would experience a shift in their resonance frequencies if the ligand binds directly to the paramagnetic magnesium ion. This provides insight into the structure of the complex in solution.

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) can be used to identify the mass-to-charge ratio of complex ions directly from a solution. consensus.appnih.gov This could confirm the existence of species such as [Mg(C₆H₁₁NHSO₃)]⁺ in the solution phase.

Potentiometric Techniques: Potentiometric titration is a primary method for determining the stability constants of metal complexes. scispace.com This technique typically involves the use of an ion-selective electrode (ISE) to measure the concentration of the free (uncomplexed) metal ion in solution. For magnesium cyclamate, a magnesium-selective electrode would be used to monitor the activity of free Mg²⁺ ions during a titration. The experiment would involve titrating a solution of magnesium ions with a solution of cyclamate, or vice-versa, while holding the pH and ionic strength constant. The change in the potential of the Mg-ISE is related to the change in free Mg²⁺ concentration, allowing for the calculation of the complex's stability constant. truman.edutitrations.info

Impact of pH, Temperature, and Ionic Strength on Magnesium Cyclamate Solution Behavior

Impact of pH: Cyclamate salts are known to be stable across a wide pH range. The cyclamate anion is the conjugate base of cyclamic acid, a strong acid, meaning the anion itself is a very weak base and does not significantly hydrolyze. However, the solubility of many magnesium salts can be pH-dependent. In highly alkaline conditions, there is a risk of precipitating magnesium hydroxide (B78521) [Mg(OH)₂], which is poorly soluble. nih.gov Conversely, in strongly acidic solutions (low pH), the solubility may increase. longdom.org For magnesium cyclamate, significant changes in solution behavior are not expected within a near-neutral pH range (e.g., pH 5-9).

Impact of Temperature: The dissolution of most salts is an endothermic process, meaning their solubility tends to increase with temperature, according to the Le Châtelier principle. Studies on various magnesium salts, such as magnesium sulfate (B86663), confirm that solubility generally increases with rising temperature. nrct.go.thresearchgate.net It is highly probable that the solubility of magnesium cyclamate dihydrate in water also increases as the temperature is raised. arizona.edu This effect is due to the increased kinetic energy of the solvent molecules, which enhances their ability to break down the solute's crystal lattice, and the positive enthalpy of solution.

Impact of Ionic Strength: Ionic strength, a measure of the total concentration of ions in a solution, affects the activity of ions rather than their concentration. According to the Debye-Hückel theory, increasing the ionic strength of a solution (e.g., by adding an inert salt like NaCl) decreases the activity coefficients of the ions. This can have two main effects:

Solubility: The decrease in ion activity can lead to an increase in the molar solubility of the salt, a phenomenon known as "salting in."

Complex Stability: Changes in ionic strength alter the measured (apparent) stability constants of complexes. wikipedia.org The effect depends on the charges of the reacting species. For the equilibrium between Mg²⁺ and C₆H₁₁NHSO₃⁻, increasing ionic strength generally leads to a decrease in the thermodynamic stability constant of the resulting complex.

| Parameter | Condition Change | Expected Impact on Solubility | Expected Impact on Complex Stability |

|---|---|---|---|

| pH | Increase (more alkaline) | Decrease (risk of Mg(OH)₂ precipitation) | Relatively stable until high pH |

| Decrease (more acidic) | Increase | Relatively stable | |

| Temperature | Increase | Increase | Decrease (complex formation is often exothermic) |

| Decrease | Decrease | Increase | |

| Ionic Strength | Increase | Increase (salting in) | Decrease (due to shielding of charges) |

| Decrease | Decrease | Increase |

Mechanistic Investigations of Degradation Pathways in Cyclamate Magnesium Dihydrate

Photodegradation Mechanisms and Identification of Photoproducts

Cyclamate solutions are generally considered stable to light. iarc.fr However, exposure to ultraviolet (UV) radiation can induce degradation. Studies on various artificial sweeteners have shown that while cyclamic acid degrades very slowly under simulated solar radiation, direct photochemical reactions can occur under more energetic UV radiation. nih.govresearchgate.net The photochemical reactivity of cyclamates is noted to be variable. nih.gov

While specific photoproducts of cyclamate magnesium dihydrate are not extensively detailed in the available literature, the general mechanism of photodegradation for cyclamates likely involves the cleavage of the N-S bond or modifications to the cyclohexyl ring. The absence of significant chromophore groups in the cyclamate molecule suggests that direct photolysis under ambient light is limited. researchgate.net However, under UV irradiation, the generation of reactive species can lead to the formation of various degradation products. Research on other sweeteners like acesulfame-K has identified transformation products such as iso-acesulfame, hydroxylated acesulfame, and hydroxypropanyl sulfate (B86663) upon UV exposure. researchgate.net It is plausible that similar oxidative and rearrangement reactions could occur with cyclamate under UV stress.

Table 1: Potential Photodegradation Products of Cyclamate This table is based on general photodegradation principles and data from related compounds due to the lack of specific data for this compound.

| Potential Photoproduct | Postulated Formation Pathway |

|---|---|

| Cyclohexylamine (B46788) | Cleavage of the N-S bond |

| Sulfamic acid | Cleavage of the N-S bond |

| Hydroxylated cyclamate derivatives | Oxidation of the cyclohexyl ring |

| Cyclohexanone | Oxidation of cyclohexylamine |

Further investigation using techniques like UPLC-ESI/MS would be necessary to definitively identify the photoproducts formed from the degradation of this compound. researchgate.net

Hydrolytic Degradation Pathways and Kinetic Analysis

The hydrolytic stability of cyclamates is a key factor in their use in aqueous solutions and food products. The primary hydrolytic degradation pathway for cyclamate involves the cleavage of the N-sulfonyl bond to yield cyclohexylamine and sulfuric acid (or its salt). chemrj.org This reaction is known to be acid-catalyzed. ijcmas.com

Kinetic analysis of the hydrolysis of cyclamates can be performed using techniques such as high-performance liquid chromatography (HPLC) to monitor the decrease in the concentration of the parent compound and the formation of degradation products over time at various pH values and temperatures. The data obtained from such studies can be fitted to kinetic models, such as the Arrhenius or Eyring equations, to determine the reaction rate constants and activation energies, which are crucial for predicting the shelf-life of the product.

Table 2: Factors Influencing Hydrolytic Degradation of Cyclamate This table summarizes general findings for cyclamates.

| Factor | Influence on Hydrolysis Rate | Primary Degradation Products |

|---|---|---|

| Low pH (Acidic) | Increases rate of hydrolysis | Cyclohexylamine, Sulfuric Acid |

| Neutral pH | Very slow to negligible hydrolysis | - |

| High pH (Alkaline) | Generally stable | - |

| Increased Temperature | Increases rate of hydrolysis | Cyclohexylamine, Sulfuric Acid |

The degradation can be monitored by measuring the formation of cyclohexylamine. researchgate.net

Solid-State Degradation Processes and Characterization of Intermediates

The solid-state stability of this compound is crucial for its storage and handling as a powder. The degradation in the solid state is primarily influenced by temperature and humidity. For hydrated salts like this compound, the initial step in thermal degradation is typically dehydration.

Studies on sodium cyclamate dihydrate have shown that it undergoes a multi-step dehydration process upon heating. researchgate.net Following dehydration, further heating can lead to decomposition. Thermal analysis of magnesium salts of other organic acids, such as magnesium acetate (B1210297) and magnesium lactate, also shows a two-stage thermal decomposition, beginning with dehydration. researchgate.net The thermal decomposition of magnesium malonate trihydrate has been shown to yield magnesium oxide as the final product. akjournals.com

For sodium cyclamate, thermal decomposition at temperatures around 170 °C can lead to sublimation and dimerization, forming N,N-dicyclohexyl sulfamide. researchgate.net At higher temperatures (e.g., 200°C in deep-frying conditions), the formation of cyclohexylamine has been identified as a decomposition product. researchgate.net It is reasonable to expect that this compound would follow a similar degradation pathway, although the specific temperatures and intermediates may vary.

Table 3: Stages of Solid-State Thermal Degradation of Hydrated Cyclamate Salts This table is based on data for sodium cyclamate dihydrate and general behavior of magnesium organic salts.

| Stage | Temperature Range (approximate) | Process | Intermediates/Products |

|---|---|---|---|

| 1 | 80 - 150 °C | Dehydration | Anhydrous Cyclamate Magnesium, Water |

Techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are instrumental in studying these solid-state degradation processes and characterizing the thermal stability and intermediates. researchgate.netresearchgate.net

Influence of Environmental Factors on Degradation Kinetics and Stability

Temperature: As with most chemical reactions, an increase in temperature accelerates the degradation of cyclamate in both solution and the solid state. In aqueous solutions, higher temperatures increase the rate of hydrolysis. In the solid state, elevated temperatures can lead to dehydration and subsequent thermal decomposition. researchgate.netresearchgate.net The stability of cyclamates at baking temperatures has been noted, although decomposition can occur at very high temperatures. researchgate.net

pH: The pH of the medium is a critical factor for the stability of cyclamate in aqueous solutions. Cyclamates are most stable in neutral to alkaline conditions (pH 5.5-7.5). iarc.fr In acidic environments, particularly at pH values below 3, the rate of hydrolysis to cyclohexylamine and sulfuric acid increases significantly. ijcmas.com

Humidity: For the solid dihydrate form, humidity can affect its stability. High humidity can lead to deliquescence and may facilitate hydrolytic degradation if other reactive species are present. Conversely, very low humidity could potentially accelerate the loss of water of hydration, although this is less likely to lead to chemical degradation at ambient temperatures. The hygroscopicity of cyclamate salts is generally low. umn.edu

Table 4: Summary of Environmental Factor Effects on Cyclamate Stability This table provides a general overview of the influence of environmental factors on cyclamates.

| Environmental Factor | Effect on Stability | Relevant Degradation Pathway |

|---|---|---|

| High Temperature (>170°C) | Decreases stability | Solid-State Decomposition, Hydrolysis |

| Low pH (< 3) | Decreases stability in solution | Hydrolysis |

| High Humidity | May decrease solid-state stability | Potential for Hydrolysis |

| UV Radiation | Can decrease stability | Photodegradation |

Kinetic modeling can be employed to predict the stability of cyclamate under various environmental conditions, which is essential for determining appropriate storage conditions and shelf-life. nih.gov

Advanced Analytical Methodologies for Research Applications in Cyclamate Magnesium Dihydrate

Chromatographic Techniques for Separation and Quantification of Related Species and Degradants

Chromatography is the cornerstone for separating and quantifying the components within a sample of cyclamate magnesium dihydrate. Various chromatographic methods are utilized to assess its purity and identify both volatile and non-volatile related substances and degradation products.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Degradation Profiling

High-Performance Liquid Chromatography (HPLC) is a pivotal technique for the analysis of non-volatile compounds like cyclamate. Since cyclamate lacks a strong UV chromophore, direct detection can be challenging. Therefore, methods often employ indirect photometric detection or pre-column/post-column derivatization to enhance detectability.

A common approach involves the oxidation of cyclamate to cyclohexylamine (B46788), which is then derivatized. For instance, derivatization with trinitrobenzenesulfonic acid allows for analysis by reversed-phase HPLC with UV detection. Another method uses dansyl chloride as the derivatization reagent, also enabling UV detection. These methods are crucial for establishing the purity of this compound and for profiling its degradation, as they can effectively separate the parent compound from its primary non-volatile degradant, cyclohexylamine. The stability of cyclamate under various conditions, such as during deep-frying, has been studied by monitoring the formation of cyclohexylamine using a pre-column derivatization HPLC method.

Key parameters for HPLC analysis have been established in various studies, demonstrating good linearity, recovery, and low limits of detection. For example, a validated method using peroxide oxidation and derivatization with trinitrobenzenesulfonic acid reported limits of detection in the range of 1-20 mg/kg in food matrices.

Table 1: HPLC Methods for Cyclamate Analysis

| Method Principle | Derivatization Reagent | Detection | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Oxidation followed by derivatization | Trinitrobenzenesulfonic acid | HPLC-UV | 1-20 mg/kg | |

| Pre-column derivatization | Dansyl chloride | HPLC-UV (254 nm) | 0.5 mg/kg (for cyclohexylamine) | |

| Indirect Photometry | None (uses UV-absorbing eluent) | Indirect UV | Not specified |

Gas Chromatography (GC) Coupled with Derivatization for Volatile Species Analysis

Gas Chromatography (GC) is the preferred method for analyzing volatile and semi-volatile organic compounds. Cyclamate itself is a non-volatile salt and cannot be directly analyzed by GC. Therefore, a derivatization step is mandatory to convert it into a volatile species suitable for GC analysis.

A widely used derivatization strategy involves the reaction of cyclamate with nitrite (B80452) under acidic conditions to form a volatile derivative. One common method converts cyclamate to a nitroso derivative, which can then be determined by GC, often coupled with a mass spectrometer (GC-MS). Another approach converts cyclamate into N,N-dichlorocyclohexylamine, which is highly volatile and can be detected with high sensitivity using an electron capture detector (GC-ECD). These GC-based methods are particularly useful for identifying and quantifying volatile impurities or degradation products, such as cyclohexene (B86901), which can be formed from cyclamate's reaction with nitrite.

Table 2: GC Derivatization and Analysis Methods for Cyclamate

| Derivative Formed | Derivatization Reagents | Detection Method | Key Findings | Reference |

|---|---|---|---|---|

| Nitroso derivative | Sodium nitrite, Sulfuric acid | GC-MS | LOD: 0.2 µg/mL; LOQ: 0.7 µg/mL | |

| N,N-dichlorocyclohexylamine | Sodium hypochlorite | GC-ECD | Analysis time less than 6 minutes |

Ion Chromatography for Anion and Cation Analysis

Ion Chromatography (IC) is an essential technique for the analysis of ionic species. For this compound, IC is the ideal method for the simultaneous or separate determination of the magnesium cation (Mg²⁺) and the cyclamate anion (C₆H₁₁NHSO₃⁻). It is also used to quantify other inorganic anionic or cationic impurities that may be present, such as sulfate (B86663), chloride, sodium, and calcium.

The analysis is typically performed using two separate systems. Cation analysis employs a cation-exchange column with an acidic eluent (e.g., a mixture of weak acids like tartaric and dipicolinic acid) to separate cations like Mg²⁺, Ca²⁺, Na⁺, and K⁺. Anion analysis uses an anion-exchange column with a basic eluent (e.g., a carbonate-bicarbonate solution) to separate the cyclamate anion from other anions like F⁻, Cl⁻, NO₃⁻, PO₄³⁻, and SO₄²⁻. Detection is typically achieved by measuring the conductivity of the eluent. IC provides a rapid, sensitive, and accurate method for confirming the ionic composition and stoichiometry of this compound.

Table 3: Typical Ions Analyzed by Ion Chromatography

| Ion Type | Analytes | Typical Column Type | Detection Method | Reference |

|---|---|---|---|---|

| Cations | Mg²⁺, Ca²⁺, Li⁺, Na⁺, K⁺, NH₄⁺ | Cation-Exchange | Suppressed or Non-suppressed Conductivity |

Hyphenated Techniques for Comprehensive Characterization (e.g., LC-MS, GC-MS)

Hyphenated techniques, which couple a separation method with a powerful detection technology like mass spectrometry, offer unparalleled sensitivity and specificity for the comprehensive characterization of compounds.

Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem mass spectrometry (LC-MS/MS), is a highly sensitive and selective method for the direct confirmation and quantification of cyclamate without derivatization. Separation is typically achieved on a C18 reversed-phase column. Using electrospray ionization (ESI) in the negative ion mode, cyclamate is detected as the [M-H]⁻ ion at m/z 178. By monitoring the transition of this parent ion to a specific fragment ion (e.g., m/z 79.7

Future Directions and Emerging Research Avenues for Cyclamate Magnesium Dihydrate

Exploration of Novel Synthetic Routes and Advanced Crystallization Techniques

The conventional synthesis of cyclamate salts typically involves the reaction of cyclohexylamine (B46788) with a sulfonating agent, followed by neutralization with a corresponding base. wikipedia.org For magnesium cyclamate, this would involve using a magnesium base like magnesium oxide or magnesium hydroxide (B78521). Future research, however, is trending towards more sophisticated and controlled methodologies to enhance purity, yield, and control over the final solid-state form.

Advanced crystallization is a key area for development. Given that different crystal forms (polymorphs) of a compound can exhibit varied physical properties, controlling crystallization is paramount. For instance, a study on ephedrine (B3423809) cyclamate revealed the existence of at least two polymorphs that are enantiotropically related, with the transformation between them influenced by thermal processes. umn.edu This highlights the potential for polymorphism in cyclamate salts, including magnesium cyclamate dihydrate.

Emerging crystallization techniques offer precise control over particle size, morphology, and crystalline form. tudelft.nl These methods are critical for producing materials with consistent and optimized properties.

Table 1: Advanced Crystallization Techniques for Future Research on Cyclamate Magnesium Dihydrate | Technique | Principle | Potential Application for Magnesium Cyclamate Dihydrate | Reference | | :--- | :--- | :--- | :--- | | Solvent-Based Methods | Controlled changes in solvent, temperature, cooling rate, and concentration to influence crystal nucleation and growth. | Optimization of crystal habit and screening for novel polymorphs or solvates of magnesium cyclamate. acs.org | | Vapor Diffusion | A solution of the compound is exposed to the vapor of a miscible "anti-solvent" in which the compound is insoluble, leading to slow, controlled precipitation. | Growth of high-quality single crystals suitable for X-ray diffraction to precisely determine the molecular and packing structure of magnesium cyclamate dihydrate. unifr.ch | | Electrospray Crystallization | A solution is sprayed through a nozzle under a high voltage, creating fine, charged droplets. Rapid solvent evaporation leads to supersaturation and the formation of submicron-sized crystals. | Production of nano- or micro-sized particles of magnesium cyclamate for specialized applications where high surface area is beneficial. tudelft.nl | | Plasma Crystallization | An aerosol of the solution is sprayed into a cold ionized gas (plasma), which charges and heats the droplets, leading to rapid solvent evaporation and crystallization. | A novel, solvent-efficient method to produce submicron-sized crystals. tudelft.nl | | Seeding | Introducing microcrystals of the desired compound (or a similar one) to a supersaturated solution to induce controlled crystallization of a specific form. | To overcome kinetic barriers and selectively crystallize a desired polymorph of magnesium cyclamate, potentially isolating metastable forms. unifr.chuu.nl |

Systematic screening using these techniques, including high-throughput methods that test numerous solvents and conditions simultaneously, could reveal new anhydrous forms, hydrates, or solvates of magnesium cyclamate with unique and potentially useful properties. acs.org

Application of Machine Learning and Artificial Intelligence in Predicting Properties and Synthesis

The fields of chemistry and materials science are being revolutionized by machine learning (ML) and artificial intelligence (AI). researchgate.net These computational tools can accelerate the discovery and optimization of chemical compounds by predicting their properties and suggesting optimal synthesis pathways, thereby reducing the need for extensive and time-consuming laboratory experiments. arxiv.orgresearchgate.net

For this compound, AI and ML could be applied in several promising ways:

Property Prediction: ML models, such as Crystal Graph Convolutional Neural Networks, can be trained on existing chemical databases to predict fundamental properties. arxiv.org For magnesium cyclamate, this could include predictions of solubility in various solvents, melting point, thermal stability, and even potential spectroscopic signatures (e.g., NMR, IR spectra). researchgate.net This predictive capability allows for rapid virtual screening of related compounds without initial synthesis. arxiv.org

Synthesis Prediction: AI tools can analyze the vast body of chemical reaction literature to propose novel and efficient synthetic routes. This could lead to pathways for magnesium cyclamate that are higher yielding, use more benign reagents, or are more cost-effective than current methods.

Discovering New Materials: AI-driven workflows are now being used to discover new materials with desired functionalities. arxiv.org By defining specific target properties (e.g., high thermal stability, specific solubility profile), AI algorithms could screen vast virtual libraries of potential cyclamate salts and co-crystals, identifying novel candidates for synthesis and testing. An AI-driven approach successfully identified promising new cathode materials for magnesium batteries by screening thousands of candidate compounds. arxiv.org A similar strategy could be adapted to explore new materials based on the cyclamate scaffold.

Table 2: Potential AI/ML Applications in Magnesium Cyclamate Research

| Application Area | AI/ML Technique | Objective | Reference |

|---|---|---|---|

| Property Prediction | Quantitative Structure-Property Relationship (QSPR) models, Kernel Ridge Regression | Predict physical and chemical properties (e.g., solubility, melting point, density) from molecular structure. | researchgate.net |

| Material Discovery | Crystal Graph Convolutional Neural Networks (CGCNN), Generative Models | Screen virtual compound libraries to identify novel cyclamate-based materials with desired properties for specific applications. | arxiv.org |

| Synthesis Design | Retrosynthesis Prediction Algorithms | Propose efficient and novel synthetic pathways for magnesium cyclamate and its derivatives. | researchgate.net |

| Polymorph Prediction | Machine Learning Potentials in Molecular Dynamics | Simulate crystallization processes to predict the likelihood of different polymorphic forms under various conditions. | arxiv.org |

The primary challenge lies in the availability of high-quality data for training these models. Future efforts will likely involve the creation of curated datasets for specific classes of compounds like sulfamates to improve the accuracy and predictive power of these in-silico tools.

Development of Advanced Spectroscopic Probes for Real-Time Mechanistic Studies

Understanding the behavior of magnesium cyclamate dihydrate in solution and during chemical transformations requires sophisticated analytical tools. While standard techniques like FTIR and NMR are effective for characterizing the final product, advanced spectroscopic methods can provide real-time insights into reaction mechanisms and intermolecular interactions. nih.gov

Research on sodium cyclamate has already employed spectroscopic probes to study its interaction with biological macromolecules like DNA. nih.gov Techniques such as fluorescence spectroscopy, using probes like ethidium (B1194527) bromide, and circular dichroism have revealed how the cyclamate molecule binds to DNA. nih.govacs.org

Future research on magnesium cyclamate dihydrate could leverage similar advanced methods for mechanistic studies:

Real-Time Reaction Monitoring: Probes that change their spectroscopic signal (e.g., fluorescence or color) in response to the consumption of reactants or the formation of products could be used to monitor the synthesis of magnesium cyclamate in real time. This would allow for precise kinetic analysis and optimization of reaction conditions.

Studying Hydration/Dehydration Dynamics: Advanced techniques like time-resolved Raman or terahertz spectroscopy could be employed to study the dynamics of the water molecules in this compound. This would provide a fundamental understanding of how the compound hydrates and dehydrates, which is crucial for controlling its solid-state form and stability.

Investigating Intermolecular Interactions: Two-dimensional NMR techniques, such as COSY and NOESY, can elucidate through-bond and through-space interactions. nih.gov Applying these to concentrated solutions of magnesium cyclamate could map the interactions between the cyclamate anion, the magnesium cation, and water molecules, providing a detailed picture of the solution-state structure.

The development of custom-designed spectroscopic probes, perhaps based on fluorescent moieties that can be temporarily incorporated into the reaction system, represents a significant frontier for gaining unprecedented mechanistic detail.

Untapped Potential in Advanced Materials Science Applications (Non-biological)

While cyclamates are primarily associated with biological applications like artificial sweeteners, their chemical structures may hold untapped potential in non-biological materials science. alliedmarketresearch.commordorintelligence.com The magnesium ion (Mg²⁺) itself is a subject of intense research in materials, particularly for energy storage and lightweight alloys. nih.gov The combination of the cyclamate anion and the magnesium cation could lead to new functional materials.